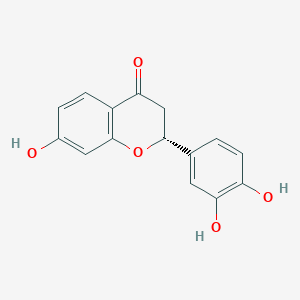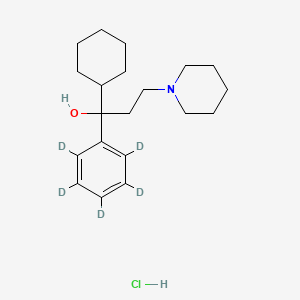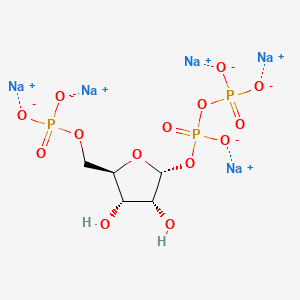
Xylene Cyanol FF (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoribosyl pyrophosphate (pentasodium) is a biochemical compound that plays a crucial role in cellular metabolism. It is a pentose phosphate and serves as an intermediate in the biosynthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA . Additionally, it is involved in the biosynthesis of the vitamins thiamine and cobalamin, as well as the amino acid tryptophan .
Méthodes De Préparation
Phosphoribosyl pyrophosphate (pentasodium) is synthesized from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase . The reaction involves the transfer of a pyrophosphate group from ATP to ribose 5-phosphate, forming phosphoribosyl pyrophosphate and AMP . Industrial production methods typically involve the use of recombinant microorganisms engineered to overexpress ribose-phosphate diphosphokinase, optimizing the yield of phosphoribosyl pyrophosphate .
Analyse Des Réactions Chimiques
Phosphoribosyl pyrophosphate (pentasodium) undergoes various biochemical reactions, primarily involving the transfer of its phosphoribosyl group to other molecules. Some key reactions include:
Substitution Reactions: It acts as a substrate for phosphoribosyltransferases, transferring its phosphoribosyl group to bases such as adenine, guanine, hypoxanthine, nicotinate, orotate, uracil, and xanthine. These reactions typically occur under physiological conditions with specific enzymes catalyzing the process.
Formation of Nucleotides: The major products of these reactions are nucleotides like AMP, GMP, IMP, nicotinate riboside, OMP, UMP, and XMP.
Applications De Recherche Scientifique
Phosphoribosyl pyrophosphate (pentasodium) has a wide range of applications in scientific research:
Mécanisme D'action
Phosphoribosyl pyrophosphate (pentasodium) exerts its effects by acting as a donor of the phosphoribosyl group in various biochemical reactions. It is synthesized by the enzyme ribose-phosphate diphosphokinase from ribose 5-phosphate and ATP . The compound is then utilized by phosphoribosyltransferases to transfer the phosphoribosyl group to different bases, forming nucleotides . This process is crucial for the biosynthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Comparaison Avec Des Composés Similaires
Phosphoribosyl pyrophosphate (pentasodium) is unique due to its role as a central intermediate in nucleotide biosynthesis. Similar compounds include:
Ribose 5-phosphate: A precursor in the synthesis of phosphoribosyl pyrophosphate.
Adenosine monophosphate (AMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with adenine.
Guanosine monophosphate (GMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with guanine.
Inosine monophosphate (IMP): A nucleotide formed from the reaction of phosphoribosyl pyrophosphate with hypoxanthine.
Phosphoribosyl pyrophosphate (pentasodium) stands out due to its involvement in multiple biosynthetic pathways, making it a versatile and essential compound in cellular metabolism .
Propriétés
Formule moléculaire |
C5H8Na5O14P3 |
|---|---|
Poids moléculaire |
499.98 g/mol |
Nom IUPAC |
pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1 |
Clé InChI |
UJNGSXHPBPBVKF-LVGJVSMDSA-I |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


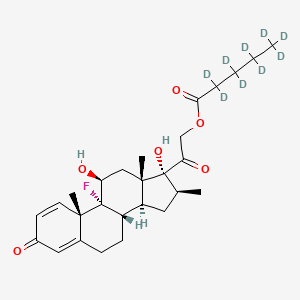
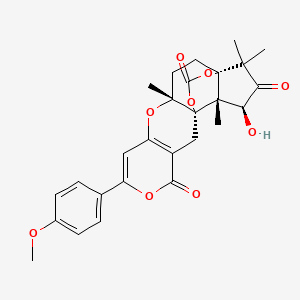
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
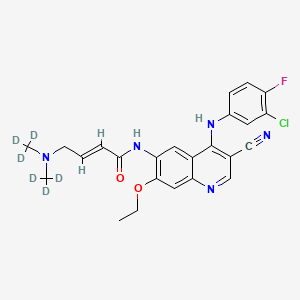
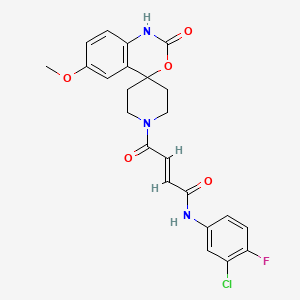


![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
